Flavodilol
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Overview
Description
Flavodilol is a small molecule drug known for its antihypertensive properties. It is chemically identified as (+/-)-7-[2-hydroxy-3-(propylamine)-propoxy]flavone maleate. This compound has been studied for its ability to deplete peripheral biogenic amines, making it effective in lowering blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavodilol can be synthesized through a regioselective cyclization of β-phenoxyl ynones using wet 1,3-propanediol as the reaction medium. This method does not require metal catalysts, bases, acids, or additives, making it a green and efficient process . The reaction shows high functional tolerance and broad substrate scope, with simple operation and high atomic economy.
Industrial Production Methods
The industrial production of this compound involves the same synthetic route but on a larger scale. The use of 1,3-propanediol as both a participant and solvent ensures the reaction’s efficiency and sustainability. This method is advantageous for large-scale production due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Flavodilol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various flavonoid derivatives, which exhibit different biological activities and pharmacological properties.
Scientific Research Applications
Flavodilol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying biogenic amine depletion and adrenergic receptor antagonism.
Biology: this compound’s ability to deplete catecholamines and serotonin makes it valuable in neurochemical studies.
Medicine: It is primarily researched for its antihypertensive effects and potential use in treating cardiovascular diseases.
Industry: this compound’s green synthesis method makes it a model for sustainable chemical production.
Mechanism of Action
Flavodilol exerts its effects by antagonizing adrenergic receptors. It depletes sympathetic stores of norepinephrine in heart and vascular tissues, thereby decreasing heart rate and vascular tone . This depletion is achieved through interference with storage and release mechanisms of biogenic amines, including catecholamines and serotonin.
Comparison with Similar Compounds
Similar Compounds
Carvedilol: Another adrenergic receptor antagonist used for treating hypertension and heart failure.
Labetalol: A non-selective beta-adrenergic receptor blocker with alpha-blocking activity.
Propranolol: A non-selective beta-adrenergic receptor blocker used for various cardiovascular conditions.
Uniqueness of Flavodilol
This compound is unique due to its dual action of depleting peripheral biogenic amines and antagonizing adrenergic receptors. This dual mechanism makes it particularly effective in lowering blood pressure and offers a different therapeutic profile compared to other similar compounds.
Properties
CAS No. |
79619-31-1 |
---|---|
Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
7-[2-hydroxy-3-(propylamino)propoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H23NO4/c1-2-10-22-13-16(23)14-25-17-8-9-18-19(24)12-20(26-21(18)11-17)15-6-4-3-5-7-15/h3-9,11-12,16,22-23H,2,10,13-14H2,1H3 |
InChI Key |
KRBRHCLLOOCWQF-UHFFFAOYSA-N |
SMILES |
CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O |
Canonical SMILES |
CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O |
Synonyms |
flavodilol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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